PRMT6 Inhibitory Potency: Comparable to Allosteric Probe SGC6870
Against the well-characterized PRMT6 allosteric probe SGC6870 (IC50 = 77 ± 6 nM), this compound demonstrates a raw IC50 of 26 nM in a biochemical methylation activity assay [1][2]. While inferior to the ultra-potent ATP-competitive inhibitor SKLB06489 (IC50 = 4.21 nM), the 26 nM value situates it favorably relative to the first-in-class allosteric chemical probe, suggesting utility in orthosteric inhibitor design [3].
| Evidence Dimension | PRMT6 Inhibitory Activity (Biochemical IC50) |
|---|---|
| Target Compound Data | IC50 = 26 nM (human PRMT6, methylation inhibition assay) |
| Comparator Or Baseline | SGC6870: IC50 = 77 ± 6 nM; SKLB06489: IC50 = 4.21 nM |
| Quantified Difference | ~3-fold more potent than SGC6870; ~6-fold less potent than SKLB06489 |
| Conditions | Inhibition of human PRMT6 methylation activity (BDBM50194728, ChEMBL3984626); cell-free biochemical assays. |
Why This Matters
This potency places the compound in the nanomolar activity range required for chemical probe development, enabling a structurally distinct alternative to existing tool compounds.
- [1] BindingDB, BDBM50194728 (CHEMBL3984626), PRMT6 IC50: 26 nM. View Source
- [2] Shen, Y. et al. (2021). A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of PRMT6. J. Med. Chem., 64(4), 1950–1968. SGC6870 IC50 = 77 ± 6 nM. View Source
- [3] Zhang, Z. et al. (2026). Discovery of a potent and orally bioavailable type I PRMTs inhibitor SKLB06489 for TNBC. PubMed. SKLB06489 PRMT6 IC50 = 4.21 nM. View Source
